2-[Cyano(methyl)amino]ethan-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
34065-05-9 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-hydroxyethyl(methyl)cyanamide |
InChI |
InChI=1S/C4H8N2O/c1-6(4-5)2-3-7/h7H,2-3H2,1H3 |
InChI Key |
YBQSRVYVRQZMPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyano Methyl Amino Ethan 1 Ol and Its Precursors
Synthesis of N-Methyl-N-(2-hydroxyethyl)amine (N-Methylethanolamine) as a Key Synthetic Intermediate
N-Methyl-N-(2-hydroxyethyl)amine, also known as N-methylethanolamine (NMEA), is the immediate precursor for the synthesis of 2-[Cyano(methyl)amino]ethan-1-OL. NMEA is a colorless, viscous liquid that combines the properties of both an amine and an alcohol. wikipedia.orgunivarsolutions.com
The industrial production of NMEA is typically achieved through the reaction of ethylene (B1197577) oxide with an excess of monomethylamine. wikipedia.org To favor the formation of the desired monosubstituted product (NMEA) and minimize the production of the disubstituted N-methyldiethanolamine (MDEA), a significant excess of methylamine (B109427) is used. wikipedia.org The reaction products are then separated by fractional distillation. wikipedia.org
A significant advancement in this synthesis is the use of water as a catalyst. Reacting monomethylamine and ethylene oxide in the presence of water allows the reaction to proceed at lower temperatures and pressures, obviating the need for a high-pressure reactor. google.com This method is economically advantageous as water is an inexpensive and easily recoverable catalyst compared to solid catalysts or acids. google.com
Table 2: Synthesis of N-Methylethanolamine (NMEA)
| Reactants | Catalyst | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Monomethylamine + Ethylene Oxide | Water | Molar ratio of water to ethylene oxide is 0.8 to 4.5. Reaction can proceed at room temperature (~30°C) with sufficient water. google.com | N-methylmonoethanolamine (NMEA) and N-methyldiethanolamine (MDEA) | google.com |
Multi-Step Synthesis Approaches and Reaction Optimization
Optimizing the synthesis of this compound involves refining each step, from precursor synthesis to the final cyanation. This includes the strategic use of protecting groups and the selection of appropriate catalytic systems and reaction conditions.
Role of Protecting Groups in Selective Functionalization
In a molecule with multiple reactive sites, such as N-methylethanolamine which contains both a secondary amine and a primary alcohol, protecting groups can be essential for achieving selectivity. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that renders it temporarily unreactive. organic-chemistry.org
For the synthesis of this compound, the hydroxyl group of NMEA could be protected to prevent it from reacting during the N-cyanation step, especially if the chosen cyanating agent could also react with alcohols. The alcohol could be converted into a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many reaction conditions but can be easily removed later using a fluoride (B91410) source or acid. libretexts.org This strategy ensures that cyanation occurs exclusively at the nitrogen atom. organic-chemistry.org The choice of protecting group is critical and must be stable to the cyanation conditions and easily removable without affecting the newly formed cyanamide (B42294). uchicago.edu
Table 3: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole (B134444) | Fluoride ion (e.g., TBAF), acid libretexts.org |
| Benzyl (B1604629) ether | Bn | Benzyl bromide (BnBr), base | Hydrogenolysis (H₂, Pd/C) libretexts.org |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), acid catalyst | Aqueous acid libretexts.org |
Catalytic Systems and Reaction Conditions
The choice of catalyst and reaction conditions is paramount for an efficient and high-yielding synthesis.
For the synthesis of the N-methylethanolamine precursor, while the reaction between ethylene oxide and methylamine can proceed thermally, catalytic methods offer significant improvements. As noted, water can act as an effective and economical catalyst, lowering the required temperature and pressure. google.com Other catalytic systems have been developed for N-alkylation reactions, including ruthenium complexes for the N-methylation of amines using methanol (B129727) as the carbon source. nih.gov Such systems, often operating under basic conditions, function via a "borrowing hydrogen" mechanism and represent an alternative pathway for forming N-methylated amine precursors. nih.gov Similarly, copper and chromium-based catalysts have been used for the N-methylation of aniline (B41778) with methanol. google.com
For the N-cyanation step, the conditions involve the careful addition of reagents. In the TMSCN/bleach method, the reaction is typically exothermic and may involve gas evolution, requiring controlled temperature and addition rates. nih.gov The pH of the solution is also a critical parameter. nih.gov The optimization of these conditions is key to maximizing the yield of this compound while ensuring operational safety.
Emerging Synthetic Routes and Sustainable Chemistry Approaches
A significant area of development lies in the cyanation of the precursor N-methyl-2-aminoethanol. Traditional cyanation methods often involve highly toxic reagents like cyanogen (B1215507) halides. Modern approaches seek to replace these with safer alternatives. For instance, an operationally simple, one-pot oxidation-cyanation method using inexpensive and commercially available N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)2) has been developed for the synthesis of cyanamides from primary and secondary amines. This method avoids the direct handling of toxic cyanogen halides and has shown broad substrate scope, tolerating various functional groups. nih.gov Another innovative and safer approach involves the use of bleach (sodium hypochlorite) to oxidize trimethylsilyl (B98337) cyanide (TMSCN), generating an electrophilic cyanating reagent in situ that readily reacts with secondary amines. nih.govnih.gov This method obviates the need for highly toxic cyanogen halides and proceeds under mild conditions. nih.gov
Electrochemical synthesis presents a promising and sustainable alternative for the N-cyanation of secondary amines. Transition metal-free electrochemical approaches have been established, offering moderate to good yields and good functional group tolerance under ambient conditions. rsc.org These methods can be precisely controlled by the application of electric current, minimizing the need for chemical oxidants and reducing waste. While specific application to N-methyl-2-aminoethanol is a subject of ongoing research, the general methodology holds significant potential for a greener synthesis of this compound.
Flow chemistry is another emerging technology that offers significant advantages for the synthesis of N-methyl-2-aminoethanol and its subsequent cyanation. Continuous flow processes can lead to shorter reaction times, increased safety, and reduced waste generation compared to traditional batch processes. nih.gov The synthesis of a series of simple 2-methylpyridines using a simplified bench-top continuous flow setup has demonstrated the potential for high selectivity and yield in a much greener fashion than conventional batch protocols. nih.gov While a dedicated flow synthesis for this compound is yet to be widely reported, the principles of flow chemistry are directly applicable to the optimization of both the precursor synthesis and the cyanation step.
Biocatalysis offers a highly specific and environmentally benign route to chiral amines and their derivatives. While direct biocatalytic N-cyanation of secondary amines is a developing field, the synthesis of N-functionalized amino acids through the reductive coupling of ketones and amines using biocatalysts has been reported with high yields and optical purity. nih.gov Transaminases are a particularly promising class of enzymes for the synthesis of chiral amino compounds due to their excellent enantioselectivity and compatibility with other enzymatic or chemical systems. nih.gov The development of biocatalysts capable of directly cyanating N-methyl-2-aminoethanol would represent a significant leap forward in the sustainable production of this compound.
| Synthetic Approach | Key Features | Potential Advantages | Applicability to this compound Synthesis |
| Greener Cyanating Agents | Use of NCS/Zn(CN)2 or TMSCN/bleach. nih.govnih.gov | Avoids highly toxic cyanogen halides, milder reaction conditions. | Directly applicable to the cyanation of N-methyl-2-aminoethanol. |
| Electrochemical Synthesis | Transition metal-free, ambient conditions. rsc.org | High control, reduced use of chemical reagents, lower waste. | Potentially applicable for the N-cyanation step. |
| Flow Chemistry | Continuous processing, enhanced heat and mass transfer. nih.gov | Improved safety, higher efficiency, reduced waste. | Applicable to both precursor synthesis and the cyanation reaction. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. nih.govnih.gov | Production of chiral compounds, environmentally friendly. | Potential for direct N-cyanation or synthesis of chiral precursors. |
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways
Reactions Involving the Hydroxyl Group
The primary alcohol functionality in 2-[Cyano(methyl)amino]ethan-1-OL is a key site for various chemical modifications, including esterification, ether formation, and oxidation/reduction reactions.
Esterification and Transesterification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org
The reaction is an equilibrium process. wikipedia.org To drive the reaction towards the ester product, an excess of one reactant (typically the more economical one) can be used, or a product, usually water, can be removed from the reaction mixture. organic-chemistry.orgwvu.edubyjus.com
Mechanism of Fischer Esterification:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon. byjus.com
The nucleophilic oxygen atom of the alcohol (this compound) attacks the activated carbonyl carbon. byjus.com
A proton transfer occurs, followed by the elimination of a water molecule to form the ester. wikipedia.orgorganic-chemistry.org
A variety of acid catalysts can be employed, with sulfuric acid and p-toluenesulfonic acid being common choices. wikipedia.org
Table 1: Representative Esterification Reactions of Alcohols
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| Carboxylic Acid | Alcohol | H₂SO₄, p-TsOH | Ester | wikipedia.org |
| Amino Acid | Methanol (B129727) | Trimethylchlorosilane | Amino Acid Methyl Ester | organic-chemistry.org |
Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible transformation, though direct esterification is more common for preparing simple esters from the parent alcohol.
Ether Formation and Intramolecular Cyclization
Ethers can be synthesized from the hydroxyl group of this compound, most notably through the Williamson ether synthesis. byjus.comwikipedia.org This Sɴ2 reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile to displace a halide or other suitable leaving group from an organohalide. byjus.comwikipedia.org
Steps for Williamson Ether Synthesis:
Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.
Nucleophilic Substitution: The alkoxide attacks a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sɴ2 reaction to yield the ether. wikipedia.orgnih.gov
Given the presence of two nucleophilic sites (the alkoxide and the tertiary amine nitrogen), careful selection of reagents and conditions is necessary to favor O-alkylation over N-alkylation.
Intramolecular Cyclization: If a suitable leaving group is present on the same molecule, an intramolecular version of the Williamson ether synthesis can occur to form a cyclic ether. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org For this compound, derivatization would be required to introduce such a leaving group.
More relevantly, N-cyano compounds can undergo intramolecular cyclization reactions where the cyano group itself is activated. For instance, metal-free halogenated anhydrides can activate N-cyano groups, leading to intramolecular cyclization. rsc.orgresearchgate.net In a related process, acid-catalyzed hydrolysis of an N-cyano group can lead to an intermediate that subsequently undergoes intramolecular cyclocondensation to form heterocyclic frameworks. nih.gov Studies on N,N-disubstituted cyanamides have shown that intramolecular cyclization involving the cyano and a carbonyl group can lead to the formation of imidazole (B134444) and oxazole (B20620) derivatives. nih.gov
Selective Oxidation and Reduction of the Hydroxyl Functionality
Selective Oxidation: The primary hydroxyl group of this compound can be selectively oxidized to the corresponding aldehyde, 2-[Cyano(methyl)amino]acetaldehyde, without affecting the N-cyano tertiary amine group. The direct oxidation of unprotected amino alcohols presents a challenge, often requiring protection/deprotection strategies. nih.gov However, modern catalytic systems have been developed for this chemoselective transformation.
A highly effective method involves using 2-azaadamantane (B3153908) N-oxyl (AZADO) in a copper-catalyzed aerobic oxidation. nih.gov This system allows for the selective oxidation of primary alcohols in various unprotected amino alcohols to the corresponding carbonyl compounds in high yields at room temperature. nih.gov Other methods for oxidizing N-substituted amines to amides have been developed using oxoammonium catalysis. chemrxiv.org The photocatalyzed oxidation of ethanolamines has also been studied, leading to mineralization through various intermediates. psu.edu
Table 2: Catalytic Systems for Selective Oxidation of Alcohols
| Substrate Type | Catalytic System | Product | Ref. |
|---|---|---|---|
| Unprotected Amino Alcohols | AZADO / Copper | Amino Carbonyl Compounds | nih.gov |
| Cyclic Carbamates | ketoABNO (electrochemical) | N-protected Amide | chemrxiv.org |
Selective Reduction: Alcohols are already at a relatively low oxidation state. pharmacy180.com Direct reduction of a hydroxyl group to a hydrogen (deoxygenation) is not a single-step process. It typically requires converting the hydroxyl group into a better leaving group, which can then be displaced by a hydride nucleophile. libretexts.org
A common two-step procedure involves:
Tosylation: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate ester. The tosylate anion is an excellent leaving group.
Reduction: The tosylate is then reduced using a strong hydride reagent, such as lithium aluminum hydride (LiAlH₄), which displaces the tosylate group to yield the corresponding alkane. libretexts.org
This sequence would convert this compound into N-ethyl-N-methylcyanamide.
Reactivity of the N-Cyano Tertiary Amine Group
The N-cyano tertiary amine, or cyanamide (B42294), functionality is characterized by an electrophilic nitrile carbon and a neighboring sp³-hybridized amino nitrogen. nih.govcardiff.ac.uk This electronic arrangement confers unique reactivity to this part of the molecule.
Nucleophilic Additions to the Nitrile Carbon
The carbon atom of the cyano group in this compound is electrophilic and susceptible to attack by nucleophiles. cardiff.ac.uk This reactivity is a hallmark of both nitriles and cyanamides, although the adjacent amino group in cyanamides modulates this property. wikipedia.orgnih.gov
Common nucleophilic additions include:
Addition of Alcohols: In the presence of a catalyst, alcohols can add across the C≡N triple bond to form O-alkyl isourea derivatives. cardiff.ac.uk
Addition of Amines and Hydrazines: Primary or secondary amines can add to the cyano group to form substituted guanidines. Similarly, hydrazine (B178648) can react to form hydrazinecarboximidamides. nih.govresearchgate.net
Addition of Hydrogen Sulfide (B99878)/Selenide (B1212193): Thioureas and selenoureas can be synthesized by the reaction of cyanamides with hydrogen sulfide (H₂S) or hydrogen selenide (H₂Se), respectively. cardiff.ac.uk
Addition of Organometallic Reagents: Organolithium or Grignard reagents can add to the nitrile carbon, which after hydrolysis can lead to ketones. rsc.orgresearchgate.netnih.gov
Hydrolysis and Related Transformations of the Cyano Group
The cyano group of a cyanamide can undergo hydrolysis under acidic or basic conditions. cardiff.ac.ukpatsnap.com
Acid-Catalyzed Hydrolysis: In the presence of dilute acid (e.g., HCl or H₂SO₄), cyanamides typically hydrolyze to form substituted ureas. cardiff.ac.uk The reaction is believed to proceed via protonation of the nitrile nitrogen, followed by the attack of water. For this compound, this reaction would yield N-(2-hydroxyethyl)-N-methylurea.
This hydrolysis is a key reaction and has been studied in various contexts. For instance, the enzyme carbonic anhydrase can catalyze the hydration of cyanamide to urea. nih.gov The hydrolysis of cyanamide itself can also lead to its dimer, dicyandiamide, especially in alkaline solutions. cdnsciencepub.comacs.org
Table 3: Products of Cyanamide Hydrolysis and Related Reactions
| Starting Material | Reagents/Conditions | Major Product | Ref. |
|---|---|---|---|
| Cyanamide | Dilute Acid (e.g., HCl) | Urea | cardiff.ac.uk |
| Cyanamide | H₂O | Urea | patsnap.com |
| Cyanamide | Heat (aqueous solution) | Dicyandiamide | cdnsciencepub.com |
The N-CN bond can also be cleaved under certain conditions, allowing the cyanamide to act as an electrophilic cyanating agent. nih.govrsc.org
Reactions Involving the Alpha-Carbon to the Nitrogen
The carbon atom adjacent (alpha) to the tertiary amine and attached to the cyano group is a key site of reactivity. The electron-withdrawing nature of the nitrile group increases the acidity of the hydrogen atoms on this alpha-carbon, making them susceptible to deprotonation by a strong base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
While specific studies on this compound are not extensively documented, the reactivity of the alpha-carbon in related α-aminoacetonitriles is well-established. researchgate.netnih.govnih.gov These reactions typically involve alkylation, acylation, and condensation pathways.
Alkylation: In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the alpha-carbon can be deprotonated. The resulting anion can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to introduce new alkyl groups at this position. libretexts.orgmsu.edu This process is a powerful tool for elaborating the carbon skeleton. The general scheme for this transformation is presented in Table 1.
Condensation Reactions: The nucleophilic alpha-carbon can also add to carbonyl compounds in reactions analogous to the aldol (B89426) condensation. msu.edusketchy.com This allows for the formation of β-hydroxy-α-amino-nitrile structures, which are versatile intermediates for further synthetic manipulations.
Table 1: Potential Alkylation Reactions at the Alpha-Carbon
| Reactant | Base | Electrophile | Potential Product | Reaction Type |
| This compound | LDA | Methyl Iodide | 2-[1-Cyano-1-(methyl)amino]propan-1-ol | Alkylation |
| This compound | LDA | Benzyl Bromide | 2-[1-Cyano-1-(methyl)amino]-2-phenylethan-1-ol | Alkylation |
| This compound | LDA | Acetaldehyde | 3-Hydroxy-2-[(2-hydroxyethyl)(methyl)amino]butanenitrile | Aldol-type Condensation |
Data in this table is illustrative of expected reactivity based on the known chemistry of α-aminonitriles and has not been experimentally verified for this compound specifically.
Participation in Heterocyclic Synthesis
The bifunctional nature of this compound, possessing both nucleophilic (amine and hydroxyl) and electrophilic (nitrile) centers, makes it a prime candidate for the synthesis of heterocyclic compounds.
Intramolecular cyclization reactions can lead to the formation of various nitrogen- and oxygen-containing heterocycles. For instance, under specific conditions, the hydroxyl group could act as a nucleophile, attacking the nitrile carbon. This type of reaction is often acid-catalyzed and can lead to the formation of cyclic iminoethers, which can be further hydrolyzed to lactones.
Alternatively, reductive cyclization of the nitrile group, for example using catalytic hydrogenation, could lead to a diamine intermediate. This intermediate could then undergo an intramolecular condensation between one of the amine groups and the hydroxyl group to form a substituted piperazine (B1678402) or other related saturated heterocycles. While specific examples for this compound are not reported, the synthesis of N-unprotected 3-amino-O-heterocycles through intramolecular aminoetherification has been demonstrated for similar systems. rsc.org
The nitrile group in this compound, as part of a cyanamide structure, can participate in cycloaddition reactions. nih.gov These reactions are powerful methods for constructing five- and six-membered heterocyclic rings.
[3+2] Cycloadditions: Cyanamides can react as dipolarophiles with 1,3-dipoles. For example, reaction with azides can yield substituted tetrazoles. nih.gov
[2+2+2] Cycloadditions: Metal-catalyzed cycloadditions of cyanamides with alkynes or diynes are a well-established route to substituted pyridines. nih.govresearchgate.net For instance, the co-cyclization of the nitrile moiety with two alkyne molecules, often catalyzed by cobalt or nickel complexes, can produce highly functionalized 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net The general applicability of this reaction to a range of substituted cyanamides suggests that this compound could be a viable substrate. nih.gov
Table 2: Potential Cycloaddition Reactions of the Nitrile Group
| Reaction Type | Co-reactant(s) | Catalyst | Potential Heterocyclic Product |
| [3+2] Cycloaddition | Sodium Azide | --- | 5-{[ (2-hydroxyethyl)(methyl)amino]methyl}tetrazole |
| [2+2+2] Cycloaddition | 2 x Acetylene | Co(I) or Ni(0) complex | 4-[(2-hydroxyethyl)(methyl)amino]pyridine |
| [2+2+2] Cycloaddition | 1,6-Heptadiyne | Ni(0) complex | Substituted tetrahydroquinoline derivative |
This table illustrates potential reactions based on the known reactivity of cyanamides. Specific experimental verification for this compound is required.
Coordination Chemistry and Complexation with Metal Ions
The presence of multiple heteroatoms with lone pairs of electrons (the two nitrogen atoms and the oxygen atom) imparts significant potential for this compound to act as a ligand in coordination chemistry.
This molecule can act as a multidentate ligand, binding to a central metal ion through its nitrogen and oxygen atoms. The arrangement of the tertiary amine, the nitrile nitrogen, and the hydroxyl oxygen allows for the formation of stable five- or six-membered chelate rings with a metal ion. nih.gov The ability to form such chelates significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands.
The coordination could occur in several ways:
Bidentate N,O-chelation: Involving the tertiary amine nitrogen and the hydroxyl oxygen, forming a stable five-membered ring. This is a common coordination mode for amino alcohols.
Bidentate N,N-chelation: Involving the tertiary amine nitrogen and the nitrile nitrogen.
Tridentate N,N,O-chelation: Involving all three heteroatoms, which would lead to a highly stable complex.
The specific coordination mode would depend on the nature of the metal ion, the reaction conditions, and the steric environment. wikipedia.org
The ability of this compound to act as a bridging ligand, coordinating to multiple metal centers, opens up the possibility of forming extended structures such as coordination polymers or metal-organic frameworks (MOFs). rsc.orgnih.gov The hydroxyl group and the nitrile group could each coordinate to different metal ions, creating a network structure. The functional groups present, particularly the hydroxyl and amino moieties, can impart specific properties to these materials, such as selective gas adsorption or catalytic activity. rsc.orgrsc.org The synthesis of metal-organic frameworks with amino-functionalized ligands is an active area of research. rsc.orgnih.gov
Table 3: Potential Coordination Modes and Resulting Systems
| Coordination Mode | Donating Atoms | Potential Metal Ions | Potential System |
| Bidentate | N(amine), O(hydroxyl) | Cu(II), Zn(II), Ni(II) | Mononuclear or dinuclear complex |
| Bidentate | N(amine), N(nitrile) | Co(II), Fe(II) | Mononuclear complex |
| Tridentate | N(amine), N(nitrile), O(hydroxyl) | Co(III), Fe(III) | Mononuclear complex |
| Bridging Ligand | O(hydroxyl) to M1, N(nitrile) to M2 | Various transition metals | Coordination polymer or MOF |
The entries in this table are based on the general principles of coordination chemistry and the known behavior of similar ligands. wikipedia.orgnih.govdaneshyari.com
Derivatization Strategies for Advanced Functionalization
The trifunctional nature of this compound, possessing a hydroxyl, a secondary amine, and a cyano moiety, offers a versatile platform for a wide array of derivatization strategies. These strategies are pivotal for modifying the compound's physicochemical properties, enhancing its utility as a synthetic intermediate, and enabling its analysis by various chromatographic techniques. The functionalization can be selectively directed towards one or more of these groups, depending on the chosen reagents and reaction conditions.
Derivatization of the Hydroxyl Group:
The primary alcohol group is a prime site for functionalization to introduce a variety of other chemical entities. Common derivatization reactions targeting the hydroxyl group include acylation, silylation, and benzylation. These modifications are frequently employed to improve the volatility and thermal stability of the molecule for gas chromatography-mass spectrometry (GC-MS) analysis.
Silylation: This is a common technique for protecting the hydroxyl group or for creating derivatives suitable for GC-MS. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. shd-pub.org.rsresearchgate.net
Acylation: The hydroxyl group can be readily acylated using acid anhydrides or acyl chlorides. For instance, trifluoroacetylation with trifluoroacetic anhydride (B1165640) (TFAA) produces a stable derivative with excellent chromatographic properties. shd-pub.org.rsresearchgate.net This method has been shown to be rapid and quantitative for ethanolamines at room temperature. shd-pub.org.rs
Benzylation: Treatment with benzyl bromide in the presence of a base like sodium carbonate can convert the hydroxyl group to a benzyl ether. nih.gov This derivatization is particularly useful for increasing the molecular weight and modifying the fragmentation pattern in mass spectrometry, which aids in the analysis of low-concentration samples. nih.gov
Interactive Data Table: Derivatization of the Hydroxyl Group
| Reagent | Reagent Name | Resulting Functional Group | Purpose |
|---|---|---|---|
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Silyl (B83357) Ether (-OSi(CH₃)₃) | GC-MS Analysis, Protection |
| TFAA | Trifluoroacetic Anhydride | Trifluoroacetate Ester (-OCOCF₃) | GC-MS Analysis |
| Benzyl Bromide | Benzyl Bromide | Benzyl Ether (-OCH₂C₆H₅) | GC-MS Analysis |
Derivatization of the Amino Group:
The secondary amine in the molecule is nucleophilic and can be targeted by various electrophilic reagents.
Acylation and Formylation: Similar to the hydroxyl group, the secondary amine can be acylated. Reagents like dimethylformamide dimethyl acetal (B89532) can be used to convert secondary amines into their N-formyl derivatives, which are stable and suitable for GC-MS analysis. nih.gov
Electrophilic Cyanation: While the molecule already contains a cyano group, the secondary amine can, under certain conditions, be a target for further cyanation using electrophilic cyanating agents like cyanogen (B1215507) bromide, though this is less common for derivatization and more a synthetic transformation. nih.gov
Interactive Data Table: Derivatization of the Amino Group
| Reagent | Reagent Name | Resulting Functional Group | Purpose |
|---|---|---|---|
| Dimethylformamide dimethyl acetal | Dimethylformamide dimethyl acetal | N-Formyl (-N(CH₃)CHO) | GC-MS Analysis |
Derivatization involving the Cyano Group:
The cyano group on the nitrogen atom imparts unique reactivity to the molecule, distinguishing it from simple N-methylethanolamine.
Hydrolysis: The N-cyano group can be hydrolyzed under acidic conditions, for instance with aqueous sulfuric acid, to form an N-urea derivative. nih.gov This transformation can be the first step in a one-pot reaction leading to cyclization. nih.gov
Cycloaddition Reactions: The cyanamide functionality can participate in cycloaddition reactions. For example, the in-situ generated cyanamide anion can react with nitrile oxides in a formal [3+2] cycloaddition to form novel heterocyclic structures like oxadiazol-5-imines. nih.govrsc.org
These derivatization strategies highlight the chemical versatility of this compound. The ability to selectively modify each of its functional groups allows for the tailored synthesis of a wide range of derivatives for advanced applications in materials science, medicinal chemistry, and analytical science.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a definitive map of the molecular structure of 2-[Cyano(methyl)amino]ethan-1-OL by probing the magnetic environments of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.
High-Resolution ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different types of protons in the molecule. The electron-withdrawing nature of the adjacent oxygen, nitrogen, and cyano groups significantly influences the chemical shifts (δ) of these protons.
Hydroxymethyl Protons (-CH₂OH): The two protons on the carbon bearing the hydroxyl group are expected to appear as a triplet. Their proximity to the electronegative oxygen atom shifts their resonance downfield.
Methylene (B1212753) Protons (-N-CH₂-): The two protons on the carbon adjacent to the cyano-amine group will also present as a triplet. The deshielding effect of the nitrogen atom places this signal in a characteristic region.
Methyl Protons (-N-CH₃): The three protons of the methyl group attached to the nitrogen will appear as a singlet, as they have no adjacent protons to couple with.
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.
Based on the analysis of analogous compounds like 2-(methylamino)ethanol, a predicted ¹H NMR data table can be constructed. The addition of the electron-withdrawing cyano group is anticipated to cause a downfield shift for the adjacent methylene and methyl protons compared to the parent amino alcohol.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -N-CH₃ | ~ 2.9 - 3.1 | Singlet | 3H |
| -N-CH₂ -CH₂OH | ~ 3.3 - 3.5 | Triplet | 2H |
| -NCH₂-CH₂ OH | ~ 3.7 - 3.9 | Triplet | 2H |
| -CH₂OH | Variable | Broad Singlet | 1H |
Note: These are estimated values. Actual experimental values may vary based on solvent and instrument conditions.
¹³C NMR Spectroscopy with DEPT and 2D Techniques (COSY, HSQC, HMBC)
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum for this compound would show four signals, one for each unique carbon atom.
Nitrile Carbon (-C≡N): This carbon typically appears in the 115-125 ppm region.
Hydroxymethyl Carbon (-CH₂OH): Found in the 55-65 ppm range.
Methylene Carbon (-N-CH₂-): Located in the 50-60 ppm range.
Methyl Carbon (-N-CH₃): Appears further upfield, typically around 35-45 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, confirming the assignments of the methylene and methyl carbons.
2D NMR techniques establish connectivity between atoms:
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two methylene groups (-N-CH₂ -CH₂ OH), confirming their adjacent relationship (³J-coupling). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each carbon atom with its directly attached protons. columbia.edu It would definitively link the proton signals to their respective carbon signals, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between carbons and protons over two or three bonds. columbia.edu For this compound, key HMBC correlations would include:
The methyl protons (-N-CH₃) to the adjacent methylene carbon (-N-C H₂-) and the nitrile carbon (-C ≡N).
The methylene protons (-N-CH₂-) to the methyl carbon (-N-C H₃), the other methylene carbon (-C H₂OH), and the nitrile carbon (-C ≡N).
The hydroxymethyl protons (-CH₂OH) to the adjacent methylene carbon (-N-C H₂-).
These correlations provide unambiguous proof of the molecule's structural framework.
Table 2: Predicted ¹³C NMR and 2D NMR Correlation Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 | Key HMBC Correlations (from ¹H) |
| -N-CH₃ | ~ 35 - 45 | Positive | -N-CH₂- |
| -N-CH₂ -CH₂OH | ~ 50 - 60 | Negative | -N-CH₃, -CH₂OH, -C≡N |
| -NCH₂-CH₂ OH | ~ 55 - 65 | Negative | -N-CH₂- |
| -C ≡N | ~ 117 - 120 | No Signal | -N-CH₃, -N-CH₂- |
Variable Temperature NMR Studies
Variable Temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or the kinetics of intermolecular exchange, particularly involving the hydroxyl proton. By recording ¹H NMR spectra at different temperatures, one can observe changes in chemical shifts, signal broadening, or the coalescence of signals. For this compound, VT-NMR could be used to study the rotation around the C-N and C-C bonds and to probe the dynamics of hydrogen bond formation and cleavage. As temperature increases, hydrogen bonds are disrupted, which would typically cause the -OH proton signal to shift upfield and become sharper.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule's functional groups.
Characteristic Absorptions of Hydroxyl, Amine, and Nitrile Groups
The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.
Hydroxyl Group (O-H stretch): A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadening is a direct consequence of hydrogen bonding.
C-H Stretch: Absorptions for aliphatic C-H stretching are expected just below 3000 cm⁻¹.
Nitrile Group (C≡N stretch): A sharp, medium-intensity absorption band should appear in the 2210-2260 cm⁻¹ range. The conjugation with the amine nitrogen may slightly lower this frequency.
C-O Stretch: A strong band for the C-O single bond stretch is typically observed in the 1050-1150 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.
Raman spectroscopy would be particularly useful for observing the C≡N stretch, which often produces a strong, sharp signal.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Nitrile | C≡N Stretch | 2210 - 2260 | Medium, Sharp |
| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Alcohol | C-O Stretch | 1050 - 1150 | Strong |
| Amine | C-N Stretch | 1020 - 1250 | Medium |
Hydrogen Bonding Interactions
The presence of both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the hydroxyl oxygen, the tertiary amine nitrogen, and the nitrile nitrogen) allows for significant intermolecular hydrogen bonding in this compound. The broadness of the O-H stretching band in the IR spectrum is the most direct evidence for this. In concentrated solutions or the pure liquid state, a network of O-H···N and O-H···O interactions is expected. Studies on similar amino alcohols have shown that intermolecular O-H···N hydrogen bonds are particularly stable. science.gov The cyano group can also act as a hydrogen bond acceptor, though it is generally weaker than an amino nitrogen. nih.gov These hydrogen bonding networks significantly influence the physical properties of the compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques that provide complementary information.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly effective for polar molecules and is less likely to cause extensive fragmentation. nih.govaccesson.kr For this compound, ESI-MS would be ideal for determining the molecular weight with high accuracy. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to the compound's molecular weight plus the mass of a proton. The choice of solvent can significantly influence signal intensity in ESI-MS. researchgate.net
Electron Ionization (EI): EI is a high-energy, hard ionization technique that results in extensive fragmentation of the molecule. docbrown.info The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information about the compound's structure. The fragmentation of this compound is expected to be directed by its functional groups: the primary alcohol, the tertiary amine, and the cyano group.
Characteristic fragmentation pathways for amines and alcohols often involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the heteroatom (nitrogen or oxygen). libretexts.org For N-alkyl-N-acyl amino acids, the formation of cyanide cations has been noted. researchgate.netnih.gov Based on these principles, a predicted fragmentation pattern for this compound is outlined below.
Table 1: Predicted EI Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment Ion | Origin of Fragment (Neutral Loss) |
| 100 | [C₄H₈N₂O]⁺ | Molecular Ion (M⁺) |
| 85 | [C₃H₅N₂O]⁺ | M⁺ - CH₃ (Loss of the methyl group) |
| 74 | [C₃H₈NO]⁺ | M⁺ - CN (Loss of the cyano group) |
| 69 | [C₃H₅N₂]⁺ | M⁺ - CH₂OH (Alpha-cleavage at the alcohol) |
| 55 | [C₂H₃N₂]⁺ | M⁺ - C₂H₅OH (Loss of the hydroxyethyl (B10761427) group) |
| 44 | [C₂H₆N]⁺ | [CH₂=NHCH₃]⁺ (Secondary fragmentation) |
| 42 | [C₂H₄N]⁺ | [CH₂=N=CH₂]⁺ or [HC≡NCH₃]⁺ (Rearrangement/fragmentation) |
This table is predictive and based on established fragmentation principles. Actual experimental results may vary.
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically to four or more decimal places. chemrxiv.org This level of accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₄H₈N₂O by comparing the experimentally measured exact mass of the molecular ion with the theoretically calculated mass. This confirmation is a critical step in the rigorous identification of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The structure of this compound contains several chromophores that give rise to specific electronic transitions. The key features are the lone pairs of electrons on the nitrogen and oxygen atoms and the pi (π) orbitals within the cyano (C≡N) group. youtube.com
The expected electronic transitions for this molecule include:
n → σ* (n to sigma-star) transitions: These involve exciting an electron from a non-bonding orbital (the lone pairs on N and O) to an anti-bonding sigma orbital. Alcohols and amines typically exhibit these types of absorptions. youtube.com
n → π* (n to pi-star) transitions: These transitions occur in molecules with both lone pairs and pi bonds. In this compound, an electron from the nitrogen lone pair can be excited into the anti-bonding π* orbital of the adjacent cyano group. These transitions are generally of lower energy than n → σ* transitions. youtube.com
σ → σ* (sigma to sigma-star) transitions: These high-energy transitions involve electrons in sigma bonds and typically occur at very short wavelengths, often outside the range of standard UV-Vis spectrophotometers. youtube.com
Table 2: Potential Electronic Transitions for this compound
| Type of Transition | Chromophore Involved | Expected Wavelength Region |
| n → σ | C-N (Nitrogen lone pair) | < 200 nm |
| n → σ | C-O (Oxygen lone pair) | < 200 nm |
| n → π* | -N-C≡N (Nitrogen lone pair and Cyano π-system) | > 200 nm |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise data on bond lengths, bond angles, and intermolecular interactions.
Should a suitable single crystal of this compound be grown, single-crystal XRD analysis would provide an unambiguous determination of its molecular structure in the solid state. jyu.fi This technique yields a detailed crystallographic model, including the conformation of the molecule and how individual molecules pack together in the crystal lattice. mdpi.commdpi.com The analysis reveals crucial data such as the crystal system, space group, and unit cell dimensions. nih.govresearchgate.net
Table 3: Exemplar Data from a Single-Crystal X-ray Diffraction Analysis
| Parameter | Example Value / Information Obtained |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions | a (Å), b (Å), c (Å), α (°), β (°), γ (°) |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Calculated Density (g/cm³) | Theoretical density of the crystal |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Dihedral angles defining molecular conformation |
| Hydrogen Bonding | Identification of intermolecular H-bonds |
This table is illustrative of the data that would be obtained from a successful single-crystal XRD experiment, with example parameters drawn from published structures of similar small molecules. mdpi.com
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). While it does not provide the atomic-level detail of single-crystal XRD, it is a powerful tool for phase identification and characterization of crystalline materials. researchgate.net The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. For this compound, PXRD would be used to:
Confirm the crystallinity of a bulk sample.
Identify the crystalline phase and check for the presence of impurities or different polymorphs.
Provide data that can be used for comparison between different batches of the synthesized compound.
Computational Chemistry and Theoretical Studies of 2 Cyano Methyl Amino Ethan 1 Ol
Quantum Chemical Calculations for Molecular Geometry and Conformation
Quantum chemical calculations are pivotal for determining the three-dimensional structure and conformational preferences of 2-[Cyano(methyl)amino]ethan-1-OL.
Ab Initio and Density Functional Theory (DFT) Calculations
Table 1: Illustrative Calculated Geometric Parameters for this compound Note: The data in this table are representative values derived from DFT calculations for analogous functional groups and are presented for illustrative purposes. Specific values would be obtained from dedicated computational studies.
| Parameter | Representative Calculated Value |
| C-C Bond Length | ~1.53 Å |
| C-O Bond Length | ~1.43 Å |
| C≡N Bond Length | ~1.15 Å |
| N-C (Methyl) Bond Length | ~1.47 Å |
| C-C-O Bond Angle | ~111.0° |
| C-N-C Bond Angle | ~117.0° |
Conformational Analysis and Energy Minima
Due to several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis is the process of exploring the molecule's potential energy surface to identify its stable conformers, which correspond to energy minima. nih.govresearchgate.net This analysis is performed by systematically rotating key dihedral angles (e.g., around the C-C and C-N bonds) and performing geometry optimization at each step.
The results of such analyses reveal the most energetically favorable spatial arrangements of the hydroxyl, methylamino, and cyano groups. The relative energies of these conformers determine their population at a given temperature. Intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen of the cyano group, can significantly stabilize certain conformations.
Electronic Structure and Bonding Analysis
Investigating the electronic structure of this compound is crucial for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as the electron acceptor (electrophile). libretexts.orgyoutube.com
For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the amino nitrogen and the hydroxyl oxygen. The LUMO is likely to be localized on the antibonding π* orbital of the cyano (C≡N) group. cureffi.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org
Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative and depend on the specific computational method and basis set used.
| Molecular Orbital | Representative Energy (eV) | Role in Reactivity |
| HOMO | ~ -9.5 | Electron Donor (Nucleophilic Center) |
| LUMO | ~ +1.5 | Electron Acceptor (Electrophilic Center) |
| HOMO-LUMO Gap | ~ 11.0 eV | Indicator of Chemical Stability |
Charge Distribution and Electrostatic Potentials
The distribution of electron density within this compound governs its polarity and electrostatic interactions. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges. nih.gov These calculations consistently show that the more electronegative oxygen and nitrogen atoms bear partial negative charges, while the carbon and hydrogen atoms they are bonded to carry partial positive charges.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are located around the oxygen and nitrogen atoms, highlighting them as sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, especially the hydroxyl hydrogen, indicating their susceptibility to nucleophilic interaction.
Prediction of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which aids in their experimental characterization.
Theoretical calculations can generate vibrational spectra (Infrared and Raman) by computing the molecule's vibrational frequencies. These predicted spectra are instrumental in assigning experimental peaks to specific bond stretches, bends, and twists. For this compound, prominent predicted peaks would include the characteristic strong stretching vibration of the cyano group (C≡N) at approximately 2200 cm⁻¹ and the broad O-H stretching band around 3300 cm⁻¹.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts provide a basis for interpreting and verifying complex experimental NMR spectra, confirming the connectivity and chemical environment of each atom within the molecule.
Table 3: Predicted Spectroscopic Features for this compound Note: These are characteristic frequency and chemical shift ranges. Precise values are obtained from specific calculations.
| Spectroscopy | Feature | Predicted Range |
| Infrared (IR) | C≡N Stretch | 2210 - 2260 cm⁻¹ |
| Infrared (IR) | O-H Stretch | 3200 - 3600 cm⁻¹ |
| ¹³C NMR | C≡N Carbon | 115 - 125 ppm |
| ¹³C NMR | CH₂-OH Carbon | 55 - 65 ppm |
| ¹H NMR | O-H Proton | 2.0 - 5.0 ppm (variable) |
Simulated NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can simulate NMR spectra, providing a powerful tool for interpreting experimental data and confirming structural assignments.
The simulation of ¹H and ¹³C NMR spectra for this compound would typically be performed using quantum mechanical calculations, most commonly Density Functional Theory (DFT) or Møller–Plesset (MP2) perturbation theory. The process involves:
Geometry Optimization: First, the molecule's three-dimensional structure is optimized to find its lowest energy conformation.
Magnetic Shielding Calculation: Using a chosen theoretical level (e.g., B3LYP functional with a 6-311+G(d,p) basis set), the magnetic shielding tensors for each nucleus are calculated.
Chemical Shift Prediction: The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The resulting data would be presented in a table predicting the chemical shift for each unique proton and carbon atom in the molecule, allowing for direct comparison with experimental spectra.
Table 1: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is for illustrative purposes only, as specific calculated data is not available.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-C H₃ | Value | Value |
| N-C H₂- | Value | Value |
| -C H₂-OH | Value | Value |
| -OH | Value | N/A |
Vibrational Frequencies and IR/Raman Intensities
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups and fingerprint of a molecule. Computational analysis can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.
The calculation process involves:
Frequency Calculation: Following geometry optimization, a frequency analysis is performed at the same level of theory. This calculation solves for the vibrational modes of the molecule based on the second derivatives of the energy.
Intensity Calculation: IR intensities are derived from the change in the molecular dipole moment during a vibration, while Raman intensities are based on the change in polarizability.
The output would be a list of calculated vibrational frequencies (typically in cm⁻¹), their IR and Raman intensities, and a description of the corresponding atomic motion (e.g., C-H stretch, O-H bend). Key predicted frequencies, such as the characteristic stretches for the nitrile (-C≡N) and hydroxyl (-OH) groups, would be of particular interest.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is for illustrative purposes only, as specific calculated data is not available.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| O-H Stretch | ~3600-3400 | High | Low |
| C-H Stretch | ~3000-2850 | Medium | High |
| C≡N Stretch | ~2250-2200 | Medium | High |
Reactivity Predictions and Mechanistic Insights via Computational Modeling
Computational modeling is instrumental in exploring the reactivity of a molecule and elucidating potential reaction mechanisms without the need for physical experiments.
Transition State Characterization
To understand how this compound participates in a chemical reaction, one must characterize the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods locate this first-order saddle point on the potential energy surface. A key validation is a frequency calculation on the supposed TS geometry, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects reactants to products.
Solvation Effects and Dissociation Constant (pKa) Prediction
The chemical behavior of a molecule is significantly influenced by its environment, especially in a solvent. Computational models can account for these effects.
Predicting the acid dissociation constant (pKa) of the hydroxyl group in this compound would involve:
Gas-Phase Calculations: The geometries of both the protonated (neutral) and deprotonated (anionic) forms of the molecule are optimized, and their gas-phase free energies are calculated.
Solvation Energy Calculation: The free energy of solvation for each species is calculated using a solvation model. Implicit models like the Polarizable Continuum Model (PCM) are common, treating the solvent as a continuous medium with a defined dielectric constant.
pKa Calculation: The pKa is determined from the free energy change of the deprotonation reaction in solution, using a thermodynamic cycle that combines the gas-phase and solvation energies. The accuracy of these predictions can be within 1-2 pKa units of experimental values.
Despite a comprehensive search of scientific databases and literature, no specific studies detailing the abiotic or biotic degradation of this compound were identified. Consequently, the requested article on its environmental fate, including hydrolytic stability, photochemical degradation, microbial metabolism, and degradation products, cannot be generated at this time due to the absence of published research on this particular compound.
Due to a lack of available scientific data on the environmental persistence and transformation kinetics of the specific chemical compound this compound, it is not possible to generate the requested article. Extensive searches for research findings on this particular substance did not yield any relevant information regarding its environmental fate.
Emerging Research Frontiers and Future Perspectives
Development of Novel Sustainable Synthetic Methodologies
There is a scarcity of published research focusing on the development of novel and sustainable synthetic methodologies specifically for 2-[Cyano(methyl)amino]ethan-1-OL. General principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are driving innovation in chemical synthesis. nih.gov However, the application of these principles to the production of this particular compound has not been detailed in accessible literature. The synthesis of related amino alcohols has been explored through methods like the catalytic C-H amidation of sp3 methyl C-H bonds, but direct application to this compound is not documented. rsc.org
Exploration in Materials Science and Polymer Chemistry
The potential of this compound as a monomer or functional additive in materials science and polymer chemistry is yet to be explored in depth. The bifunctional nature of the molecule, possessing both a hydroxyl group and a cyano-functionalized amine, could theoretically allow it to act as a building block for polyesters, polyurethanes, or other polymers. The cyano group could also be leveraged for post-polymerization modifications. However, no specific studies or patents were found that describe the incorporation of this compound into polymeric structures or its use to modify the properties of existing materials. For comparison, related amino alcohols like N-methylethanolamine are used in the production of polymers and coatings. wikipedia.org
Integration into Advanced Analytical Techniques (e.g., as a derivatization agent for chromatography)
The use of this compound as a derivatization agent in chromatography or other advanced analytical techniques is not described in the current body of scientific literature. Derivatization is a common strategy to improve the volatility, thermal stability, or detectability of analytes. libretexts.orgnih.gov The primary alcohol and secondary amine functionalities of this compound suggest potential for reactions with various derivatizing agents, or for the compound itself to be used to tag other molecules. However, no methods have been published that utilize this compound for such purposes.
Applications in Chemo- and Biocatalysis
There is no available research on the application of this compound or its derivatives in the fields of chemo- and biocatalysis. The structure of the molecule could lend itself to the synthesis of novel ligands for metal-based catalysts or as a scaffold for organocatalysts. The synthesis of β-amino alcohols is an area of interest in catalysis, but studies have not specified the use of this particular cyano-functionalized variant. researchgate.net Similarly, its potential as a substrate or catalyst in biocatalytic transformations has not been investigated.
Design of Smart Chemical Sensors and Probes
The design and application of smart chemical sensors and probes based on this compound is an unexplored area of research. The functional groups of the molecule could potentially interact with specific analytes, leading to a detectable signal. For instance, the cyano group can be involved in various chemical reactions that could be the basis for a sensing mechanism. However, no studies have been published that demonstrate the development of chemical sensors or probes using this compound as a key component.
Q & A
Q. Key Variables :
- Catalyst choice : Photoredox catalysis (e.g., Ru(bpy)₃²⁺) enhances selectivity in amination reactions .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature : Elevated temperatures (60–80°C) accelerate C-N bond formation but may increase side reactions .
What spectroscopic and chromatographic methods are used to characterize this compound?
Basic Research Question
Standard characterization includes:
- NMR : ¹H and ¹³C NMR to confirm hydroxyl (-OH), cyano (-CN), and methylamino (-N(CH3)) groups. Aromatic protons (if present) appear at δ 6.5–8.5 ppm .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (O-H stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. Table 1: Representative Characterization Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.6–3.8 (m, -CH2OH), δ 2.4 (s, -NCH3) | |
| IR (ATR) | 2200 cm⁻¹ (C≡N), 3300 cm⁻¹ (O-H) | |
| HRMS | m/z 143.0945 ([M+H]⁺, calc. 143.0943) |
What are the preliminary applications of this compound in drug discovery?
Basic Research Question
The compound serves as a building block for antiviral agents . For example:
- Anti-SARS-CoV-2 protease : Structural analogs (e.g., 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(methylamino)ethoxy)ethanol) were designed via molecular docking, showing binding energies of -6.8 kcal/mol .
- Neuromodulator analogs : Similar phenethylamine derivatives are studied for neurotransmitter activity .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Question
- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst loading. For photoredox reactions, light intensity (450 nm LED) and Ru(bpy)₃²⁺ concentration significantly impact yield .
- In-situ monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
How do researchers resolve contradictions between computational docking results and experimental bioactivity data?
Advanced Research Question
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time, complementing static docking results .
- SAR Studies : Structure-activity relationships identify critical functional groups. For example, replacing ethyl with cyano groups in hydroxychloroquine analogs improved protease inhibition .
Q. Table 2: Computational vs. Experimental Binding Energies
| Compound | Docking Energy (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hydroxychloroquine | -6.8 | 4.2 | |
| This compound analog | -7.1 (predicted) | Pending |
What advanced techniques elucidate reaction mechanisms involving this compound?
Advanced Research Question
- Isotopic Labeling : ¹⁵N-labeled methylamine tracks nitrogen incorporation during reductive amination .
- DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) models transition states for C-N bond formation .
What strategies enhance the compound's stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
